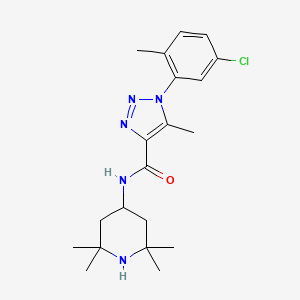
N~2~-ethyl-N~1~-(2-ethyl-6-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~2~-ethyl-N~1~-(2-ethyl-6-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide, commonly known as EMD 57283, is a chemical compound that has been widely studied for its potential use in various scientific research applications. This compound is a selective inhibitor of glycine transporter 1 (GlyT1), which plays a crucial role in the regulation of synaptic glycine levels in the central nervous system.
Wirkmechanismus
EMD 57283 acts as a selective inhibitor of N~2~-ethyl-N~1~-(2-ethyl-6-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide, which is responsible for the reuptake of glycine from the synaptic cleft. By inhibiting N~2~-ethyl-N~1~-(2-ethyl-6-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide, EMD 57283 increases the levels of glycine in the synapse, which enhances the activity of NMDA receptors and promotes the release of neurotransmitters such as glutamate.
Biochemical and Physiological Effects:
EMD 57283 has been shown to have several biochemical and physiological effects, including the enhancement of NMDA receptor activity, the promotion of glutamate release, and the modulation of synaptic plasticity. This compound has also been shown to improve cognitive function and memory in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of EMD 57283 is its selectivity for N~2~-ethyl-N~1~-(2-ethyl-6-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide, which makes it a useful tool for studying the role of glycine in synaptic transmission and plasticity. However, one limitation of this compound is its relatively short half-life, which may limit its effectiveness in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on EMD 57283, including the investigation of its potential therapeutic applications in neurological disorders such as schizophrenia and Alzheimer's disease. Additionally, further studies are needed to elucidate the precise mechanisms by which this compound modulates synaptic plasticity and cognitive function.
Synthesemethoden
The synthesis of EMD 57283 involves several steps, including the reaction of 2-ethyl-6-methylphenylamine with chloroacetyl chloride to produce N-(2-ethyl-6-methylphenyl)-N-(chloroacetyl)amine. This intermediate is then reacted with N-ethylglycine and phenylsulfonyl chloride to produce EMD 57283.
Wissenschaftliche Forschungsanwendungen
EMD 57283 has been extensively studied for its potential use in various scientific research applications, including the treatment of neurological disorders such as schizophrenia, Alzheimer's disease, and neuropathic pain. This compound has been shown to enhance the activity of NMDA receptors, which are involved in learning and memory processes in the brain.
Eigenschaften
IUPAC Name |
2-[benzenesulfonyl(ethyl)amino]-N-(2-ethyl-6-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3S/c1-4-16-11-9-10-15(3)19(16)20-18(22)14-21(5-2)25(23,24)17-12-7-6-8-13-17/h6-13H,4-5,14H2,1-3H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOQQZCVKTFXWME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1NC(=O)CN(CC)S(=O)(=O)C2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~2~-ethyl-N-(2-ethyl-6-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-ethoxy-8-(2,3,3-trichloro-1-nitro-2-propen-1-ylidene)-7-azabicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B5129670.png)
![N-[2-(4-fluorophenyl)-1-methylethyl]-4-methyl-1-piperazinamine](/img/structure/B5129675.png)
![3-(benzylthio)-6-(5-bromo-2-thienyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5129682.png)
![2-{[5-(2-chloro-4-nitrophenyl)-2-furyl]methylene}-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5129694.png)

![3-chloro-N-[1-(2-furyl)ethyl]-N-2-pyridinyl-1-benzothiophene-2-carboxamide](/img/structure/B5129701.png)
![[3-(1-naphthyloxy)propyl]hydrazine](/img/structure/B5129703.png)
![N-(4-methoxyphenyl)-2-{[1-(1-naphthyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B5129712.png)
![N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N~1~-(4-ethoxyphenyl)-N~2~-methylglycinamide](/img/structure/B5129713.png)

![3-chloro-N-(3,4-dimethoxyphenyl)-5-(2-thienyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5129724.png)
![N~2~-benzyl-N~1~-(4-fluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5129732.png)
![N-[1-(2,5-dimethoxyphenyl)ethyl]-3-phenylpropanamide](/img/structure/B5129758.png)
![2,7-bis{[4-(2-pyridinyl)-1-piperazinyl]sulfonyl}-9H-fluoren-9-one](/img/structure/B5129773.png)